Boc-Beta-Ala-OSu

Descripción general

Descripción

It is a white crystalline powder with a molecular formula of C12H18N2O6 and a molecular weight of 286.28 g/mol . This compound is primarily utilized as a protecting group for amino acids during peptide synthesis, preventing unwanted reactions at the amino group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Beta-Ala-OSu typically involves the reaction of beta-alanine with tert-butoxycarbonyl chloride (Boc-Cl) to form Boc-beta-alanine. This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound . The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography .

Análisis De Reacciones Químicas

Reaction Conditions:

Mechanism :

- EDC·HCl activates the carboxylic acid group of Boc-β-Ala-OH, forming an O-acylisourea intermediate.

- HOSU displaces the intermediate, generating the stable NHS ester (Boc-β-Ala-OSu) and releasing urea byproducts .

Amide Bond Formation with Amines

The NHS ester reacts with primary amines (e.g., histamine, lysine side chains) to form amides under mild conditions. A notable application is in synthesizing decarboxylated carnosine .

Example Reaction with Histamine:

Key Steps :

- Histamine·2HCl is neutralized by NaHCO₃ to free the amine.

- The amine nucleophilically attacks the NHS ester, forming Boc-β-Ala-histamine and releasing NHS .

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine.

Deprotection Conditions:

| Component | Quantity/Details | Source |

|---|---|---|

| Boc-β-Ala-histamine | 1.0 molar equivalent | |

| HCl/MeOAc | 4–6 M HCl in methyl acetate | |

| Reaction Time | 40 minutes | |

| Product | Decarboxylated carnosine (final product) |

Mechanism :

Protonation of the Boc group’s carbonyl oxygen leads to cleavage, releasing CO₂ and tert-butanol, yielding the free β-alanine-histamine conjugate .

Hydrolysis of the NHS Ester

Boc-β-Ala-OSu is moisture-sensitive and hydrolyzes to Boc-β-Ala-OH in aqueous environments, a side reaction mitigated by anhydrous handling .

Hydrolysis Data:

| Condition | Outcome | Source |

|---|---|---|

| Aqueous buffer (pH 7–9) | Rapid hydrolysis to Boc-β-Ala-OH | |

| Anhydrous ACN/DCM | Stable (>24 hours at 25°C) |

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-Beta-Ala-OSu plays a crucial role in solid-phase peptide synthesis (SPPS). It is utilized to introduce beta-alanine residues into peptides through stable amide bond formation. This process is vital for the synthesis of therapeutic peptides and contributes significantly to structural biology research.

Table 1: Peptide Synthesis Applications

| Application Type | Description |

|---|---|

| Therapeutic Peptides | Used to synthesize peptides with specific sequences. |

| Structural Biology | Aids in understanding protein structures and functions. |

Bioconjugation

In bioconjugation, this compound serves as a linker for attaching biomolecules such as proteins, peptides, and nucleic acids to solid supports or other molecules. This capability enables the development of multifunctional bioconjugates for diagnostics, drug delivery systems, and biosensors.

Table 2: Bioconjugation Applications

| Bioconjugate Type | Use Case |

|---|---|

| Diagnostics | Development of assays and detection systems. |

| Drug Delivery Systems | Targeted delivery of therapeutic agents. |

| Biosensors | Creation of sensors for biological detection. |

Proteomics

This compound is instrumental in proteomic studies where it is used to label specific amino acid residues on proteins. This selective labeling allows researchers to investigate protein interactions, post-translational modifications, and structural dynamics, which are essential for understanding disease mechanisms.

Table 3: Proteomics Applications

| Application Type | Description |

|---|---|

| Protein Labeling | Enables tracking and studying protein interactions. |

| Post-translational Modifications | Investigates modifications affecting protein function. |

Material Science

In material science, this compound is incorporated into the development of functional materials such as hydrogels and nanomaterials with biological applications. The incorporation of this compound can enhance properties like biocompatibility and controlled release of bioactive molecules.

Table 4: Material Science Applications

| Material Type | Properties Enhanced |

|---|---|

| Hydrogels | Improved biocompatibility and mechanical strength. |

| Nanomaterials | Controlled release of drugs and bioactive compounds. |

Case Study 1: Synthesis of Decarboxylated Carnosine

A notable application of this compound is in the synthesis of decarboxylated carnosine from beta-alanine using histamine dihydrochloride. This method simplifies the reaction process by eliminating the need for protecting groups, thus enhancing yield and purity while reducing costs.

- Methodology : The reaction involves mixing Boc-beta-alanine with N-hydroxysuccinimide followed by coupling with histamine dihydrochloride.

- Results : High purity and yield were achieved, demonstrating its industrial applicability for mass production .

Case Study 2: Development of Antibacterial Agents

This compound has also been utilized in synthesizing muramyldipeptide analogs and microcin C analogs aimed at antibacterial applications. These compounds show promise in combating antibiotic-resistant bacteria.

Mecanismo De Acción

The primary mechanism of action of Boc-Beta-Ala-OSu involves the formation of stable amide bonds with amino groups. The N-hydroxysuccinimide ester moiety is highly reactive towards nucleophiles, facilitating the formation of amide bonds under mild conditions. This reactivity is crucial for its role in peptide synthesis and bioconjugation .

Comparación Con Compuestos Similares

Similar Compounds

Boc-Val-OSu: tert-butoxycarbonyl-valine N-hydroxysuccinimide ester.

Boc-Ala-OSu: tert-butoxycarbonyl-alanine N-hydroxysuccinimide ester.

Uniqueness

Boc-Beta-Ala-OSu is unique due to its specific reactivity and stability, making it an ideal protecting group for beta-alanine in peptide synthesis. Its ability to form stable amide bonds under mild conditions sets it apart from other similar compounds .

Actividad Biológica

Boc-Beta-Ala-OSu, or Boc-L-β-Alanine N-hydroxysuccinimide ester, is a significant compound in peptide synthesis and drug development. This article provides an in-depth examination of its biological activity, mechanisms of action, and applications in scientific research.

This compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 286.28 g/mol

- CAS Number : 32703-87-0

- Solubility : Soluble in DMSO, DMF, and ethanol

The compound features a Boc (tert-butoxycarbonyl) protecting group that shields the amino group of β-alanine during synthesis processes, allowing for selective reactions with other amino acids.

Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) . The mechanism involves:

- Protection of Amino Groups : The Boc group protects the N-terminus of β-alanine, preventing unwanted reactions.

- Amide Bond Formation : The OSu ester reacts with free amino groups on the growing peptide chain to form amide bonds, facilitating peptide elongation.

This selective reactivity is crucial for synthesizing complex peptides and proteins, which are vital in various biological functions and therapeutic applications.

Antimicrobial Properties

Research indicates that compounds synthesized using this compound exhibit antimicrobial properties. For instance, peptoids derived from β-alanine have shown activity against resistant strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The minimal inhibitory concentrations (MICs) for these peptoids were assessed, revealing promising antibacterial activity.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Peptoid A | 8 | S. aureus (MRSA) |

| Peptoid B | 16 | E. coli |

Drug Development Applications

This compound plays a pivotal role in developing peptide-based therapeutics. By enabling precise control over peptide synthesis, it allows researchers to create drugs that can target specific biological pathways or diseases more effectively .

Case Studies

- Peptoid Synthesis for Antibacterial Agents : A study synthesized various peptoids using this compound, demonstrating their effectiveness against bacterial strains resistant to conventional antibiotics. The results highlighted the potential for these compounds in treating infections where traditional therapies fail .

- Bioconjugation Techniques : this compound has been employed in bioconjugation to link peptides with biomolecules for targeted delivery systems in cancer therapies. This application underscores its versatility beyond simple peptide synthesis.

Propiedades

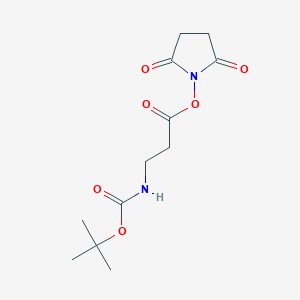

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O6/c1-12(2,3)19-11(18)13-7-6-10(17)20-14-8(15)4-5-9(14)16/h4-7H2,1-3H3,(H,13,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWATMRQKCTKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443523 | |

| Record name | Boc-Beta-Ala-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32703-87-0 | |

| Record name | Boc-Beta-Ala-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.